2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
Description
2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline 1,4-dioxide family. These compounds are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . The presence of the bromophenyl group and the tetrahydroquinoxaline core structure contributes to its unique chemical and biological characteristics.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-15(11-6-8-12(16)9-7-11)18(20)14-5-3-2-4-13(14)17(10)19/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZASVDWQOYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide typically involves the Beirut reaction, where benzofuroxane reacts with active methylene nitriles . The reaction conditions often include the use of chloroacetyl chloride to afford the corresponding chloroacetamide, which is then cyclized to form the quinoxaline 1,4-dioxide core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide involves the inhibition of hypoxia-inducible factor-1α (HIF-1α) and the Akt/mTOR/4E-BP1 signaling pathway . This inhibition leads to a decrease in vascular endothelial growth factor (VEGF) expression, which is crucial for tumor angiogenesis and growth . The compound induces apoptosis in cancer cells by regulating mitochondrial function and enhancing caspase-9/3 expression and activation .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide include:
3-(4-bromophenyl)-2-(ethylsulfonyl)-6-methylquinoxaline 1,4-dioxide (Q39): Exhibits similar antiproliferative activity and mechanism of action.
3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine): Known for its anticancer properties and similar structural features. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages in certain therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
